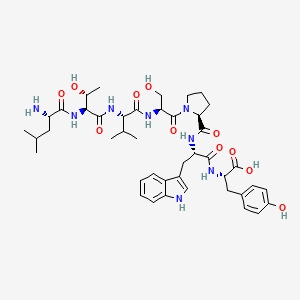

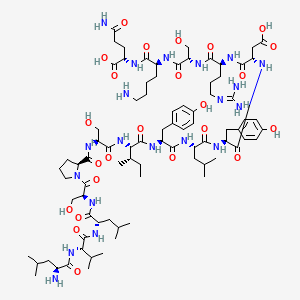

L-Leucyl-L-threonyl-L-valyl-L-seryl-L-prolyl-L-tryptophyl-L-tyrosine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The ErbB-2 receptor is a member of the tyrosine kinase type 1 family of receptors and is frequently overexpressed in various human cancers, including breast and prostate carcinomas . The overexpression of ErbB-2 in cancer cells, along with its extracellular accessibility, makes it an attractive target for the development of tumor-specific agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The ErbB-2-binding peptide can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The peptide KCCYSL, which has shown high specificity for ErbB-2, is synthesized by sequentially adding protected amino acids to a resin-bound peptide chain . The synthesis involves the use of protecting groups such as 9-fluorenylmethoxycarbonyl (FMOC) to prevent unwanted side reactions. After the peptide chain is assembled, it is cleaved from the resin and deprotected to yield the final peptide .

Industrial Production Methods: Industrial production of the ErbB-2-binding peptide involves scaling up the SPPS process. High-performance liquid chromatography (HPLC) is used to purify the synthesized peptide, ensuring high purity and yield . The peptide is then lyophilized and stored under appropriate conditions to maintain its stability and activity.

Chemical Reactions Analysis

Types of Reactions: The ErbB-2-binding peptide primarily undergoes binding interactions with the ErbB-2 receptor. These interactions are non-covalent and involve hydrogen bonding, electrostatic interactions, and hydrophobic effects . The peptide does not typically undergo oxidation, reduction, or substitution reactions under physiological conditions.

Common Reagents and Conditions: The peptide is often used in binding assays and cell-based experiments. Common reagents include phosphate-buffered saline (PBS), bovine serum albumin (BSA), and various buffers to maintain physiological pH and ionic strength . The binding assays are conducted at room temperature or 37°C to mimic physiological conditions.

Major Products Formed: The primary product formed from the interaction of the ErbB-2-binding peptide with the ErbB-2 receptor is the peptide-receptor complex. This complex can be visualized using techniques such as enzyme-linked immunosorbent assay (ELISA) and fluorescence microscopy .

Scientific Research Applications

The ErbB-2-binding peptide has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: The peptide is used as a tool to study protein-ligand interactions and receptor binding kinetics.

Biology: It serves as a probe to investigate the role of ErbB-2 in cell signaling and cancer progression.

Medicine: The peptide has potential therapeutic applications in targeting ErbB-2-positive cancer cells for imaging and treatment.

Mechanism of Action

The ErbB-2-binding peptide exerts its effects by specifically binding to the extracellular domain of the ErbB-2 receptor. This binding inhibits the receptor’s ability to dimerize with other ErbB family members, thereby blocking downstream signaling pathways involved in cell growth and division . The peptide-receptor interaction leads to the internalization and degradation of the receptor, reducing its expression on the cell surface . Key molecular targets and pathways involved include the PI3K/AKT and MAPK signaling pathways .

Comparison with Similar Compounds

- Trastuzumab

- Pertuzumab

- Lapatinib

- MEDICA compounds

Properties

CAS No. |

562791-56-4 |

|---|---|

Molecular Formula |

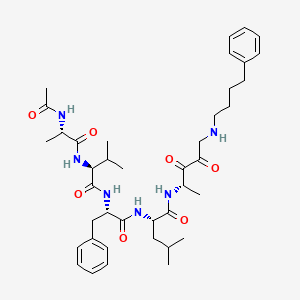

C43H60N8O11 |

Molecular Weight |

865.0 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C43H60N8O11/c1-22(2)17-29(44)37(55)50-36(24(5)53)41(59)49-35(23(3)4)40(58)48-33(21-52)42(60)51-16-8-11-34(51)39(57)46-31(19-26-20-45-30-10-7-6-9-28(26)30)38(56)47-32(43(61)62)18-25-12-14-27(54)15-13-25/h6-7,9-10,12-15,20,22-24,29,31-36,45,52-54H,8,11,16-19,21,44H2,1-5H3,(H,46,57)(H,47,56)(H,48,58)(H,49,59)(H,50,55)(H,61,62)/t24-,29+,31+,32+,33+,34+,35+,36+/m1/s1 |

InChI Key |

PGERLHWWNPYTKW-NQDQSAFWSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)NC(=O)[C@H](CC(C)C)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

pyrimidine-2,4-dione](/img/structure/B12398270.png)

![3-({6-Chloro-7-Fluoro-2-Methyl-1-[2-Oxo-2-(Spiro[cyclopropane-1,3'-Indol]-1'(2'h)-Yl)ethyl]-1h-Indol-3-Yl}sulfanyl)-2-Fluorobenzoic Acid](/img/structure/B12398278.png)

![N-[9-[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy(2,4-dimethylpentan-3-yl)phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12398290.png)

![(1R,9S,12S,15R,16E,18S,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12398310.png)